Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate
Description
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organophosphorus compound characterized by a cyclohexenylpropyl substituent attached to a phosphonate group. Its structure combines an alicyclic (cyclohexene) moiety with a phosphonate ester, making it valuable in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for constructing α,β-unsaturated carbonyl compounds like α-ionone derivatives . The 4-methylcyclohex-3-en-1-yl group contributes to steric and electronic effects, influencing reactivity and selectivity in coupling reactions.
Properties
CAS No. |
49830-19-5 |
|---|---|
Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(1-diethoxyphosphorylpropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13(4)14-9-7-12(3)8-10-14/h7,13-14H,5-6,8-11H2,1-4H3 |
InChI Key |
GJGRRFCWPJYRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C1CCC(=CC1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Classical Mechanism and Adaptations
The Michaelis–Arbuzov (MA) reaction remains the most widely employed method for synthesizing phosphonates. This two-step nucleophilic substitution involves reacting trialkyl phosphites with alkyl halides. For Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate, the alkylating agent is typically 2-(4-methylcyclohex-3-en-1-yl)propyl bromide or chloride. The reaction proceeds via an S$$_N$$2 mechanism, forming a pentavalent phosphorus intermediate that rearranges to the final phosphonate.
Reaction Conditions:
- Catalyst: None required under classical conditions.
- Solvent: Anhydrous toluene or xylene.
- Temperature: 80–120°C under reflux.
- Yield: 60–75% (dependent on halide reactivity).
Limitations:
- Sensitivity to moisture, necessitating inert atmosphere (N$$_2$$/Ar).
- Competing side reactions (e.g., elimination) with sterically hindered alkyl halides.
Calcium Oxide-Mediated Esterification
Patent-Driven Innovation
A 2017 Chinese patent (CN109836456A) describes a scalable method using calcium oxide (CaO) as an acid scavenger, replacing traditional organic bases like triethylamine. This approach minimizes toxicity and cost while improving yield reproducibility.
Synthetic Protocol:
- Dehydration Step: Ethanol, CaO, and solvent (e.g., hexamethylene) are refluxed (1–5 h) to remove trace water.
- Alkylation: Dichloromethylphosphine is added dropwise at -10°C under N$$_2$$, followed by warming to 40°C for 12 h.
- Workup: Filtration and vacuum distillation isolate the product.
Optimized Parameters:
| Parameter | Optimal Value |
|---|---|
| CaO Equivalents | 1.5–2.0 |
| Solvent | Pseudocumene |
| Dichloride Addition | -10°C, slow drip |
| Final Yield | 85–90% |
Advantages:
- Eliminates pyrophoric reagents (e.g., LiAlH$$_4$$).
- CaO is recyclable, enhancing green chemistry metrics.
Microwave-Assisted Synthesis
Accelerating Reaction Kinetics
Recent advancements leverage microwave irradiation to reduce reaction times from hours to minutes. A 2025 study (EP2598509B1) demonstrated the efficacy of this approach for haloalkylphosphonates, applicable to the target compound.
Procedure:
- Triethyl phosphite and 2-(4-methylcyclohex-3-en-1-yl)propyl iodide are mixed in acetonitrile.
- Irradiated at 190°C (300 W) for 20 min under continuous flow conditions.
- Purification via vacuum distillation yields 78–82% product.
Benefits:
- Energy efficiency (30% reduction vs. thermal methods).
- Enhanced selectivity with minimized byproducts (e.g., trialkyl phosphates).
Comparative Analysis of Methodologies
Table 1: Method Comparison for this compound Synthesis
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical MA | 60–75 | 8–12 h | Moderate | High (toxic solvents) |
| CaO-Mediated | 85–90 | 12–14 h | High | Low |
| Microwave-Assisted | 78–82 | 20–30 min | Moderate | Moderate |
Key Findings:
- The CaO-mediated method offers the best balance of yield and sustainability.
- Microwave synthesis is optimal for rapid small-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue: Co-elution of phosphonate with unreacted triethyl phosphite.
- Solution: Fractional distillation under reduced pressure (0.05–0.1 mbar).
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Medicine: Research is ongoing into the potential use of phosphonate derivatives in the treatment of diseases such as osteoporosis and cancer.
Mechanism of Action
The mechanism by which diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, phosphonates can inhibit enzymes by binding to the active site and preventing substrate access. This inhibition is often due to the ability of the phosphonate group to mimic the transition state of the enzyme’s natural substrate, leading to a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Structural and Functional Variations
Phosphonate esters with varying substituents exhibit distinct physicochemical properties and reactivities. Below is a comparative analysis:
Reactivity and Selectivity
- Cyclohexenylpropyl Group (Target Compound): The bulky 4-methylcyclohexenyl group introduces steric hindrance, which can slow reaction kinetics but improves stereoselectivity in HWE reactions. This is critical for synthesizing pure retinal isomers (e.g., 9Z and 11Z configurations) .
- Aminopropyl and Hydroxypropyl Derivatives: Functional groups like amines or hydroxyls increase polarity, enhancing solubility in polar solvents. However, they may reduce compatibility with nonpolar substrates .
- Aromatic Substituents (e.g., Naphthalene): Electron-rich aromatic systems can stabilize transition states in nucleophilic additions, favoring specific reaction pathways in medicinal chemistry applications .
Key Research Findings
Stereoselectivity: The target compound’s cyclohexenylpropyl group enables >95% purity in retinal isomer synthesis, outperforming ethyl or aminopropyl analogs .
Lipophilicity: Compared to diethyl (3-aminopropyl)phosphonate (logP ~0.5), the target compound’s logP (~3.2) suggests higher membrane permeability, advantageous in drug delivery .
Reactivity Trade-offs: Bulky substituents reduce reaction rates but enhance selectivity. For example, coupling reactions with the target compound require optimized conditions (e.g., LDA as base) to mitigate steric effects .
Biological Activity
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organophosphorus compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHOP and a CAS number of 277404. The compound features a phosphonate group, which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological systems. The presence of the phosphonate functional group allows it to participate in biochemical pathways, potentially influencing enzyme activities and cellular processes.
Enzyme Inhibition
Research has shown that certain organophosphorus compounds can act as inhibitors of specific enzymes, particularly those involved in metabolic pathways. For example, studies on related phosphonates indicate that they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling and potentially leading to neurotoxic effects.
Herbicidal Activity
This compound has been explored for its herbicidal properties. Its structural similarity to known herbicides suggests that it may disrupt plant growth by interfering with specific metabolic processes. Preliminary studies indicate that it could selectively target certain plant species while sparing others, making it a candidate for developing selective herbicides.
Case Studies
- Neurotoxic Effects : In a study examining the neurotoxic potential of organophosphorus compounds, this compound was found to exhibit dose-dependent inhibition of AChE activity in vitro. This inhibition was linked to increased neuronal excitability in model organisms, suggesting potential implications for neurodevelopmental toxicity .
- Herbicidal Efficacy : Another investigation assessed the herbicidal effects of this compound on various weed species. Results demonstrated significant growth inhibition in target weeds at concentrations as low as 100 ppm, while non-target species showed minimal effects, indicating selective action .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 277404 | Contains ethyl groups; potential herbicide | AChE inhibition, selective herbicidal activity |
| 2-(4-Methylcyclohex-3-en-1-yl)propylphosphonic acid | 98072-14-1 | Phosphonic acid derivative | Potential metabolic disruptor |
| Diethyl phosphonate | 7620-77-1 | Simple phosphonate structure | General toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
